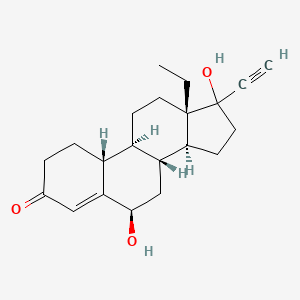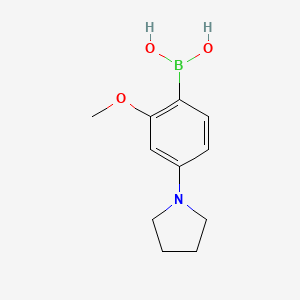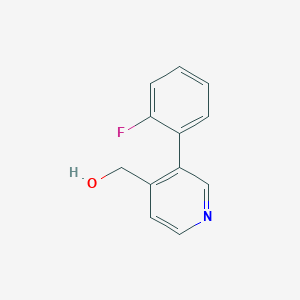
3-(2-Fluorophenyl)-4-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinemethanol, 3-(2-fluorophenyl)- is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 4-position and a fluorophenyl group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Pyridinemethanol, 3-(2-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinemethanol, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorophenyl group.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde, 3-(2-fluorophenyl)-
Reduction: 4-Pyridinemethanol, 3-(2-fluorophenyl)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pyridinemethanol, 3-(2-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyridinemethanol, 3-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinemethanol: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
3-(2-Fluorophenyl)pyridine: Lacks the hydroxymethyl group, affecting its solubility and biological activity.
4-Pyridinecarboxaldehyde, 3-(2-fluorophenyl)-: An oxidized form of the compound with different reactivity.
Uniqueness
4-Pyridinemethanol, 3-(2-fluorophenyl)- is unique due to the presence of both the hydroxymethyl and fluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1227502-58-0 |
|---|---|
Fórmula molecular |
C12H10FNO |
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
[3-(2-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-7,15H,8H2 |
Clave InChI |
QWLGPVNGFBVVKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CN=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
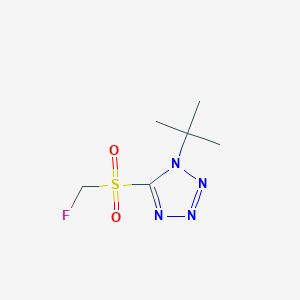
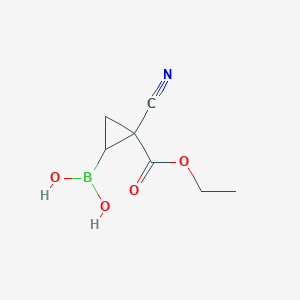
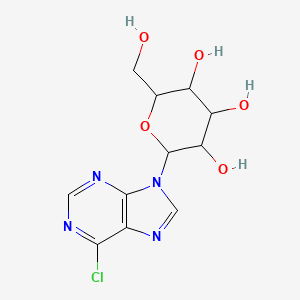
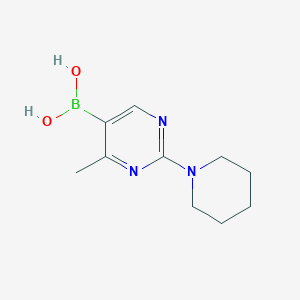

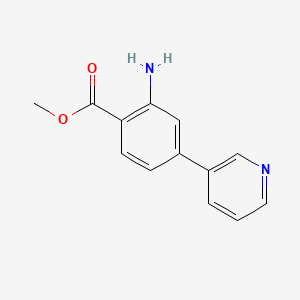
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)
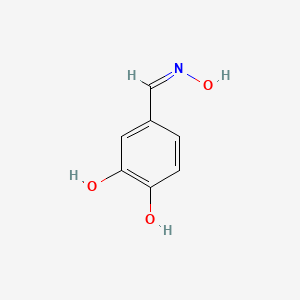
![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
